molecular formula C9H12N2O4S B3511982 3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3511982
M. Wt: 244.27 g/mol
InChI Key: RVVLVNAHCWNECQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazolidine-2,4-dione (TZD) class, a heterocyclic scaffold widely studied for its diverse pharmacological activities. The structure features a TZD core substituted at the 3-position with a 2-(morpholin-4-yl)-2-oxoethyl group. The morpholine ring, a six-membered oxygen- and nitrogen-containing heterocycle, confers unique electronic and solubility properties, while the 2-oxoethyl linker facilitates interactions with biological targets .

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7(10-1-3-15-4-2-10)5-11-8(13)6-16-9(11)14/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVLVNAHCWNECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of morpholine with a thiazolidine-2,4-dione derivative. One common method involves the use of 2-bromoethyl morpholine as a starting material, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Target Compound vs. 5-Substituted Benzylidene Derivatives

Compounds such as 5-(benzylidene)-3-(2-(morpholin-4-yl)ethyl)-1,3-thiazolidine-2,4-dione () share the TZD core and morpholine moiety but differ in the 5-position substitution. The target compound lacks the 5-benzylidene group, which is critical for aldose reductase (ALR-2) inhibition in analogs . The synthetic route for the target compound likely involves Knoevenagel condensation followed by alkylation, similar to methods in , where 4-(2-chloroethyl)morpholine hydrochloride is used for substitution .

Comparison with 3-(2-Oxo-2-arylethyl) Derivatives
  • 3-(2-Oxo-2-phenylethyl)-TZD (): Replaces the morpholine ring with a phenyl group, reducing solubility due to the absence of polar morpholine oxygen atoms. This analog highlights the importance of heterocyclic substituents in modulating physicochemical properties.
Antidiabetic and ALR-2 Inhibition

The target compound’s structural analogs (e.g., ) demonstrate potent ALR-2 inhibition (IC₅₀ values in µM range), critical for treating diabetic complications. The morpholine group may enhance solubility, improving bioavailability compared to lipophilic 5-arylidene derivatives . In contrast, 5-{[2-(4-alkyl/aryl)imidazo[1,2]thiadiazol-5-yl]methylene}-TZDs () show superior antidiabetic activity due to naphthyl/coumarinyl groups at C5, emphasizing the role of aromatic substituents in target engagement .

Antifungal and Anticancer Activity

The compound L-173 (), a 3-substituted TZD with a piperazine-triazole side chain, exhibits antifungal and anticancer properties. Its bulky substituents improve membrane penetration but reduce aqueous solubility compared to the target compound’s compact morpholine group. Thermodynamic studies of L-173’s solubility (pH 1.2–7.4) suggest that the morpholine derivative may offer better stability in physiological buffers .

Anti-Tubercular Activity

3,5-Disubstituted TZDs (e.g., compounds 94–96 in ) with nitro/methoxybenzylidene groups show anti-tubercular activity (MIC < 1 µg/mL). The target compound’s morpholine group lacks the aromaticity required for Mycobacterium enzyme inhibition, indicating structural specificity for this application .

Physicochemical Properties

  • Solubility : The morpholine ring in the target compound enhances water solubility compared to 3-phenacyl-TZD () or L-173 (). This property is critical for oral bioavailability .
  • Thermodynamic Stability : Derivatives like L-173 require cyclodextrin complexes for solubility enhancement, whereas the target compound’s inherent polarity may reduce formulation complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

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